molecular formula C15H17NO4 B2519260 3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid CAS No. 1968138-70-6

3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid

Cat. No.: B2519260
CAS No.: 1968138-70-6
M. Wt: 275.304
InChI Key: FAEKQEYYANMAOH-UHFFFAOYSA-N
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Description

3-[(4-Acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclopentane ring, an acetylphenyl group, and a carboxylic acid functional group

Scientific Research Applications

3-[(4-Acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopentane ring and subsequent functionalization. One common method involves the enolate alkylation of ketones, followed by Grignard reactions and condensation processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of large-scale reactors and purification systems to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Mechanism of Action

The mechanism by which 3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives and acetylphenylcarbamoyl compounds. Examples include:

  • Cyclopentane-1-carboxylic acid derivatives
  • 4-Acetylphenylcarbamoyl derivatives

Uniqueness

What sets 3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

3-[(4-acetylphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-9(17)10-4-6-13(7-5-10)16-14(18)11-2-3-12(8-11)15(19)20/h4-7,11-12H,2-3,8H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKQEYYANMAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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